molecular formula C8H7N B042240 o-Tolunitrile CAS No. 529-19-1

o-Tolunitrile

Cat. No. B042240
CAS RN: 529-19-1
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Patent
US05859035

Procedure details

To an oven dried 100 ml 3 neck flask equipped with septa, thermo probe and stirred bar was stirring a solution of o-tolunitrile (1 ml, 8.5 mmol) in 40 ml dry THF at 0° C. To this cold, well stirred solution was added a solution of ethylmagnesium bromide (17 ml, 17 mmol) in THF via syringe while keeping the temperature below 5° C. Removed ice bath and allowed the yellow solution to stir at ambient temperature for 24 h. The reaction was cooled to 0° C. and quenched with a solution of saturated NH4Cl (50 ml), extracted with 2× EtOAc and washed with H2O, brine, drying (MgSO4), filtration and removal of solvent in vacuo to give a crude oil. This material was chromatographed (Silica gel, 3% EtOAc/Hexane) to affort the title product.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([C:7]#N)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH2:10]([Mg]Br)[CH3:11].C1C[O:17]CC1>>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:17])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C#N)C
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
To an oven dried 100 ml 3 neck flask
CUSTOM
Type
CUSTOM
Details
equipped with septa, thermo probe
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
Removed ice bath and allowed
STIRRING
Type
STIRRING
Details
the yellow solution to stir at ambient temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with a solution of saturated NH4Cl (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2× EtOAc
WASH
Type
WASH
Details
washed with H2O, brine
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
This material was chromatographed (Silica gel, 3% EtOAc/Hexane)

Outcomes

Product
Name
Type
Smiles
C1(=C(C=CC=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.